molecular formula C10H16N2O2S B12864186 tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate

tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate

Cat. No.: B12864186
M. Wt: 228.31 g/mol
InChI Key: MYMBFTIWEWHJSV-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanothietan ring, and a methyl group attached to the carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanothietan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods are critical to ensure the efficient and cost-effective production of the compound. Common purification techniques include crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new carbamate derivatives.

Scientific Research Applications

tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-cyanothietan-3-yl)-N-ethyl-carbamate
  • tert-Butyl N-(3-cyanothietan-3-yl)-N-propyl-carbamate
  • tert-Butyl N-(3-cyanothietan-3-yl)-N-isopropyl-carbamate

Uniqueness

tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate is unique due to its specific structural features, such as the presence of a methyl group attached to the carbamate moiety

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl N-(3-cyanothietan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C10H16N2O2S/c1-9(2,3)14-8(13)12(4)10(5-11)6-15-7-10/h6-7H2,1-4H3

InChI Key

MYMBFTIWEWHJSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CSC1)C#N

Origin of Product

United States

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